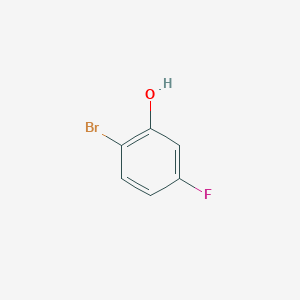

2-Bromo-5-fluorophenol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-5-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVAOAVBKOVPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369179 | |

| Record name | 2-Bromo-5-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147460-41-1 | |

| Record name | 2-Bromo-5-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147460-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance As a Versatile Chemical Synthon in Advanced Research

2-Bromo-5-fluorophenol is widely recognized as a versatile chemical synthon, or building block, in advanced organic synthesis. chemimpex.com The compound's utility stems from the unique interplay of its three functional groups: the hydroxyl (-OH), the bromine (-Br), and the fluorine (-F) atom. This combination enhances its reactivity and makes it an essential starting material for a variety of organic compounds. chemimpex.com

Its role is particularly prominent in the development of pharmaceuticals and agrochemicals. cymitquimica.comchemimpex.com Researchers utilize this compound as a key intermediate for creating biologically active molecules, largely because it can readily participate in reactions like nucleophilic substitutions and coupling reactions. cymitquimica.comchemimpex.com The bromine atom is well-suited for metal-catalyzed cross-coupling reactions, while the fluorine atom can either be preserved to enhance the biological efficacy of the final product or participate in nucleophilic aromatic substitution. ossila.com This multi-faceted reactivity allows for the construction of complex molecular architectures.

Scope of Academic Inquiry into 2 Bromo 5 Fluorophenol Derivatives

The academic inquiry into 2-Bromo-5-fluorophenol is broad, with research extending into medicinal chemistry, materials science, and analytical chemistry. chemimpex.com Its derivatives are investigated for a wide array of applications.

Detailed Research Applications:

Pharmaceutical Synthesis: The compound is a precursor in the synthesis of polycyclic antagonists for 5-HT3 and 5-HT4 receptors, which are targets for various neurological and gastrointestinal disorders. sigmaaldrich.comlookchem.com Derivatives of similar fluorinated phenols are investigated for their potential as anticancer agents. ossila.com

Agrochemical Formulation: It is used in the creation of advanced herbicides and fungicides, contributing to crop protection. chemimpex.com The specific halogen substituents can lead to agrochemicals with improved efficacy and environmental profiles. xdbiochems.com

Materials Science: this compound is valuable for creating specialized polymers and resins with enhanced durability and resistance, which are used in coatings and adhesives. chemimpex.com Related derivatives, such as 2-Bromo-5-fluorobenzonitrile, are used as precursors for Thermally Activated Delayed Fluorescence (TADF) dyes in Organic Light Emitting Diode (OLED) technology. smolecule.com Another derivative, 2-Bromo-5-fluorobenzaldehyde, is a precursor for 5-fluoro-3-substituted benzoxaboroles, which have applications as molecular receptors and in crystal engineering. chemicalbook.com

Analytical Chemistry: It can serve as a reagent in certain analytical methods, helping to detect and quantify other chemical substances. chemimpex.com

One specific synthetic route involves the demethylation of 2-Bromo-5-fluoroanisole using boron tribromide in dichloromethane (B109758) (DCM) to yield this compound. chemicalbook.com

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Fluorophenol

Nucleophilic Substitution Reactions

The reactivity of 2-bromo-5-fluorophenol in nucleophilic substitution reactions is dictated by the presence of two different halogen atoms, bromine and fluorine, attached to the aromatic ring, as well as the activating effect of the hydroxyl group. The C-Br bond is generally more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. Conversely, the C-F bond can be more susceptible to nucleophilic aromatic substitution (SNA_r), particularly when the ring is activated by electron-withdrawing groups. sorbonne-universite.fr

Substitution at Bromine and Fluorine Centers

Reactivity with Amine Nucleophiles

The reaction of this compound with amine nucleophiles is a key method for the formation of C-N bonds, leading to the synthesis of various substituted anilines which are important intermediates in medicinal chemistry. nih.gov Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, and copper-catalyzed reactions, like the Ullmann condensation, are commonly employed. evitachem.comsigmaaldrich.com

In the context of palladium-catalyzed amination, the choice of ligand is crucial for achieving high yields and selectivity. Ligands such as Xantphos are often effective in promoting the coupling of aryl halides with amines. cymitquimica.com The reaction typically proceeds by selective substitution at the more reactive C-Br bond.

Table 1: Palladium-Catalyzed Amination of Related Aryl Halides

| Aryl Halide | Amine Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 5-Bromo-2-chloro-3-fluoropyridine | Secondary Amines | Pd₂(dba)₃/Xantphos | Base | - | - | Bromide substitution product | - |

| 5-Bromo-2-chloro-3-fluoropyridine | Primary Anilines | Pd₂(dba)₃/Xantphos | Base | - | - | Bromide substitution product | - |

Data compiled from studies on related halo-pyridines and -benzenes to illustrate general reactivity trends. cymitquimica.com

The Ullmann condensation offers an alternative, copper-catalyzed route to N-arylation. sigmaaldrich.com This reaction often requires higher temperatures compared to palladium-catalyzed methods. sigmaaldrich.com

Reactivity with Thiol Nucleophiles

The reaction of this compound with thiol nucleophiles allows for the synthesis of aryl thioethers. While specific studies focusing solely on this compound are not abundant in the provided search results, the general principles of nucleophilic aromatic substitution and metal-catalyzed cross-coupling with thiols can be applied. The C-Br bond is the more likely site for substitution in palladium- or copper-catalyzed reactions. In nucleophilic aromatic substitution reactions, "soft" nucleophiles like thiophenoxide have been shown to displace bromine in related bromo fluoro heterocycles. core.ac.uk

Reactivity with Alkoxide Nucleophiles

The formation of aryl ethers from this compound can be achieved through reaction with alkoxide nucleophiles. The Williamson ether synthesis, a classic method for ether formation, involves the reaction of an alkoxide with an alkyl halide. smolecule.com However, for the formation of aryl ethers from an aryl halide, a metal catalyst is often required. Copper-catalyzed Ullmann-type reactions are effective for coupling aryl halides with alcohols. smolecule.comacs.org

A study on the synthesis of 4-[2-(2-bromo-5-fluorophenoxy)ethyl]morpholine (B12067883) involved the reaction of this compound with 2-chloroethylmorpholine in the presence of potassium carbonate as a base in DMF, with heating to facilitate ether bond formation. wur.nl This demonstrates the participation of the phenolic hydroxyl group in a nucleophilic substitution reaction to form an ether linkage.

Table 2: Etherification Reactions of this compound and Related Compounds

| Phenol (B47542) | Alkylating/Arylating Agent | Catalyst/Base | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| This compound | 2-Iodobenzyl bromide | K₂CO₃ | DMF | 15-30 °C, 12.5 h | 1-((2-Bromo-5-fluorophenoxy)methyl)-2-iodobenzene |

| This compound | dimethyl sulfate | - | - | - | 2-Bromo-5-fluoroanisole |

Data compiled from various synthetic procedures involving this compound and related fluorinated aromatics. acs.orgportico.orgsmolecule.com

Phenolic Hydroxyl Group Participation in Transformations

The phenolic hydroxyl group in this compound is a key functional group that influences the molecule's reactivity. It is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. This reactivity is harnessed in Williamson-type ether syntheses. smolecule.com

Furthermore, the hydroxyl group can direct and participate in intramolecular cyclization reactions. For instance, o-allylphenols can undergo cyclization to form benzofurans. nih.govsmolecule.com While a direct example with an o-allyl derivative of this compound was not found, the synthesis of dihydrobenzofurans from related precursors via intramolecular radical cyclization has been reported, suggesting a potential pathway for this compound derivatives. sorbonne-universite.fr The synthesis of chromans, another class of oxygen-containing heterocycles, can be achieved through the intramolecular cyclization of phenols. smolecule.com

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can lead to a variety of products, depending on the reagents and reaction conditions employed.

The oxidation of phenols can yield quinone-type compounds. For example, the oxidation of 4-amino-2-bromo-6-fluorophenol (B1407316) can form quinone derivatives. Current time information in Bangalore, IN. It is plausible that the oxidation of this compound, for instance with an oxidizing agent like potassium permanganate, could lead to the formation of a bromo-fluoro-quinone. evitachem.comgoogle.com The controlled oxidation of 2-bromo-5-fluoroaniline (B94856) with KMnO₄/H₂SO₄ has been reported to yield this compound, indicating the phenol's stability under these specific oxidative conditions used for the aniline's transformation.

Reduction reactions of this compound can target either the halogen substituents or the aromatic ring. Catalytic hydrogenation is a common method for the reduction of aromatic compounds. In the case of halogenated phenols, catalytic hydrogenation can lead to dehalogenation, with the C-Br bond being more readily cleaved than the C-F bond. For instance, the hydrogenation of 2-bromo-5-fluoronitrobenzene to 2-bromo-5-fluoroaniline requires the use of a bromine inhibitor to prevent dehalogenation. This suggests that the reduction of this compound under similar conditions could potentially lead to 4-fluorophenol. Complete reduction of the aromatic ring to a cyclohexanol (B46403) derivative is also a possible outcome under more forcing hydrogenation conditions.

Formation of Quinone Derivatives via Phenol Oxidation

The oxidation of phenols to quinones is a fundamental transformation in organic chemistry. nih.gov For substituted phenols like this compound, this reaction typically proceeds to yield benzoquinone derivatives. The direct oxidation of a phenol to an o-quinone can be achieved using various reagents, including hypervalent iodine compounds. nih.gov For instance, the use of catalytic amounts of sodium salts of 2-iodobenzenesulfonic acids (pre-IBS) with Oxone® as a co-oxidant has been shown to be effective for the regioselective oxidation of various phenols to their corresponding o-quinones under mild conditions. nih.gov

While specific studies on the oxidation of this compound are not extensively detailed in the reviewed literature, based on established principles, oxidation would likely yield a bromo-fluoro-substituted quinone. The hydroxyl group is oxidized, and depending on the oxidant and reaction conditions, either an ortho- or para-quinone could be formed. Given the substitution pattern, oxidation would likely lead to 2-bromo-5-fluoro-1,4-benzoquinone or 3-bromo-6-fluoro-1,2-benzoquinone. The reactivity of such quinones is significant, as they are electrophilic and can participate in various addition reactions. mdpi.com

Reductive Dehalogenation and Hydroquinone Formation

Reductive dehalogenation is a reaction in which a halogen atom is removed from a molecule and replaced with a hydrogen atom. This process is particularly relevant for halogenated aromatic compounds. Studies on analogous compounds, such as chloro-fluorophenols, have demonstrated selective dehalogenation. For example, a sulfidogenic consortium has been shown to reductively dechlorinate 4-chloro-2-fluorophenol (B1580588) and 4-chloro-3-fluorophenol, resulting in the stoichiometric accumulation of 2-fluorophenol (B130384) and 3-fluorophenol, respectively. oup.com This indicates a clear preference for the removal of the heavier halogen (chlorine) over fluorine. oup.com

By analogy, this compound would be expected to undergo reductive de-bromination under similar conditions to yield 3-fluorophenol. The carbon-bromine bond is significantly weaker than the carbon-fluorine bond, facilitating its selective cleavage.

Hydroquinone formation can be envisioned as the reduction product of a quinone intermediate. If this compound is first oxidized to a quinone derivative as described in section 3.2.1, subsequent reduction of this quinone would yield the corresponding hydroquinone, such as 2-bromo-5-fluorobenzene-1,4-diol.

Cross-Coupling Reactions

The presence of a bromine atom makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are widely used to couple aryl halides with various partners. The carbon-bromine bond in this compound is significantly more reactive in palladium-catalyzed oxidative addition steps than the carbon-fluorine bond, allowing for selective functionalization.

A notable example is the Heck reaction. In a documented synthesis, this compound was first alkylated and then subjected to an intermolecular Heck reaction. acs.org The resulting intermediate, an iodo-bromo ether, was coupled with ethyl acrylate (B77674) using a palladium acetate (B1210297) catalyst to form an acrylate derivative in high yield. acs.org This demonstrates the utility of the bromo-substituted ring in forming new C-C bonds while leaving the fluoro-substituent intact.

| Reactant | Coupling Partner | Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|---|

| Ethyl (E)-3-(2-((2-Bromo-5-fluorophenoxy)methyl)phenyl)acrylate | Ethyl Acrylate | Pd(OAc)₂ | NaOAc | N-Methyl-2-pyrrolidone | 70-75 °C | 93.0% |

Beyond the Heck reaction, Suzuki-Miyaura coupling, which pairs aryl halides with boronic acids, is another key palladium-catalyzed transformation applicable to this substrate. nih.gov The selective reactivity of the C-Br bond allows for the synthesis of fluorinated biaryl compounds. beilstein-journals.org Buchwald-Hartwig amination is another relevant reaction, enabling the formation of C-N bonds by coupling the aryl bromide with amines. beilstein-journals.orgossila.com

Other Transition Metal-Catalyzed Coupling Reactions

While palladium is the most common catalyst for these transformations, other transition metals, particularly nickel and copper, also play important roles. Nickel-catalyzed cross-coupling reactions have emerged as powerful methods, sometimes offering complementary reactivity to palladium. beilstein-journals.org

Research on related substrates like 5-bromo-2-fluorobenzofuran (B8782360) has shown that orthogonal coupling is possible. beilstein-journals.orgbeilstein-archives.org A palladium catalyst can be used to selectively couple the C-Br bond in a Suzuki reaction, leaving the C-F bond untouched. Subsequently, a nickel catalyst can be employed to activate and couple the typically less reactive C-F bond with a different boronic acid. beilstein-journals.orgbeilstein-archives.org This sequential, catalyst-controlled strategy allows for the programmed synthesis of complex, differentially substituted aromatic compounds. A similar approach could foreseeably be applied to derivatives of this compound.

Copper-catalyzed reactions, such as the Ullmann condensation, are also used for forming C-O and C-N bonds, although palladium-based methods are often preferred due to milder reaction conditions. beilstein-journals.org

Acid-Base Properties and Aromatic Ring Perturbations

Influence of Halogen Substituents on Phenol Acidity

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing substituents on the aromatic ring stabilize the negative charge of the phenoxide ion, thereby increasing the acidity (lowering the pKa) of the phenol. libretexts.org

Both bromine and fluorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). This effect increases the acidity of this compound compared to unsubstituted phenol. The predicted pKa for this compound is approximately 7.43, which is significantly more acidic than phenol (pKa ≈ 10). chemicalbook.comlookchem.com

Halogens also exert an electron-donating resonance effect (+M) due to their lone pairs, which can delocalize into the aromatic ring. This effect opposes the inductive effect and tends to decrease acidity. For halogens, the inductive effect is generally stronger than the resonance effect. The positions of the substituents are crucial; electron-withdrawing groups at the ortho and para positions are more effective at stabilizing the phenoxide anion because the negative charge is delocalized onto these positions in the resonance structures. libretexts.org

In this compound, the bromine is ortho to the hydroxyl group, and the fluorine is meta. The strong -I effect of the ortho bromine significantly enhances acidity. The meta fluorine also contributes via its -I effect, though its influence is less pronounced than if it were in an ortho or para position, as the resonance effect does not operate from the meta position. libretexts.org The combination of these effects results in a phenol with enhanced acidity.

| Compound | pKa Value | Reference |

|---|---|---|

| Phenol | 9.95 | libretexts.org |

| 4-Fluorophenol | 9.95 | quora.com |

| 4-Chlorophenol | 9.41 | libretexts.org |

| 4-Bromophenol | 9.34 | libretexts.org |

| This compound | ~7.43 (Predicted) | chemicalbook.comlookchem.com |

Electronic Effects on Charge Distribution and Reactivity

The chemical behavior of this compound is fundamentally governed by the electronic interplay between the hydroxyl (-OH), bromine (-Br), and fluorine (-F) substituents on the aromatic ring. The position of these groups relative to each other dictates the electron density distribution across the molecule, which in turn influences its acidity, nucleophilicity, and regioselectivity in various chemical reactions.

The hydroxyl group is a potent activating group, donating electron density to the aromatic ring primarily through a +M (positive mesomeric or resonance) effect. This effect increases the electron density at the ortho and para positions relative to the hydroxyl group. However, due to its electronegativity, oxygen also exerts a -I (negative inductive) effect, withdrawing electron density through the sigma bond. In phenols, the resonance effect typically dominates, making the ring more susceptible to electrophilic attack.

In this compound, the substituents are positioned as follows:

Hydroxyl group (-OH) at C1: Strongly activating, ortho-, para-directing.

Bromine atom (-Br) at C2 (ortho to -OH): Deactivating, ortho-, para-directing.

Fluorine atom (-F) at C5 (meta to -OH, para to -Br): Deactivating, ortho-, para-directing.

The combined influence of these groups creates a complex electronic landscape. The powerful activating effect of the hydroxyl group is tempered by the strong deactivating inductive effects of both the ortho-bromo and meta-fluoro substituents. The presence of multiple electronegative groups creates a polarized electronic environment that influences reactivity. For instance, the electron-withdrawing nature of bromine and fluorine reduces the electron density on the aromatic ring compared to phenol itself.

Computational studies on analogous halogenated phenols using methods like Density Functional Theory (DFT) are often employed to visualize these effects through Molecular Electrostatic Potential (MEP) maps. researchgate.netimist.ma These maps would likely show a region of high electron density (negative potential) around the oxygen atom of the hydroxyl group and regions of lower electron density (positive potential) near the hydrogen atoms and on the side of the halogen atoms (a phenomenon known as the sigma-hole, particularly for bromine), which can influence intermolecular interactions.

The net result of these electronic effects influences the compound's reactivity in several ways:

Acidity: The electron-withdrawing nature of the bromine and fluorine atoms stabilizes the corresponding phenoxide ion, making this compound more acidic than phenol. The positioning of bromine ortho to the hydroxyl group is particularly significant in enhancing acidity.

Electrophilic Aromatic Substitution: The ring is less reactive towards electrophiles than phenol due to the deactivating halogen substituents. The directing effects of the substituents must be considered collectively. The hydroxyl group strongly directs ortho and para. The C4 and C6 positions are activated by the hydroxyl group. However, the C6 position is sterically hindered by the adjacent bromine atom. The C4 position is para to the hydroxyl group and ortho to the fluorine atom, making it a likely site for substitution.

Nucleophilic Reactions: The bromine atom can participate in nucleophilic substitution reactions, and the electron-withdrawing fluorine atom may enhance the reactivity of the C-Br bond towards certain nucleophiles. chemimpex.comevitachem.com

The electronic properties of the functional groups in this compound are summarized in the table below.

Table 1: Electronic Properties of Substituents in this compound

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Ring | Directing Influence |

| Hydroxyl (-OH) | C1 | Weak | Strong | Activating | Ortho, Para |

| Bromine (-Br) | C2 | Moderate | Weak | Deactivating | Ortho, Para |

| Fluorine (-F) | C5 | Strong | Weak | Deactivating | Ortho, Para |

Advanced Derivatization and Application Oriented Synthesis

Pharmaceutical Development and Medicinal Chemistry Applications

2-Bromo-5-fluorophenol has emerged as a crucial scaffold in medicinal chemistry, offering a gateway to a diverse range of pharmaceutical agents. Its utility spans the synthesis of biologically active scaffolds, the development of precursors for specific receptor antagonists, and the creation of intermediates for drugs targeting metabolic and neurological disorders.

The molecular architecture of this compound, featuring a hydroxyl group and two different halogen atoms, provides multiple reactive sites for chemical modification. nbinno.com This allows for the introduction of various functional groups, leading to the creation of complex and biologically active scaffolds. The presence of both bromine and fluorine atoms offers opportunities for selective reactions, such as cross-coupling and nucleophilic substitutions, enabling the construction of diverse molecular frameworks. nbinno.com These scaffolds form the core structures of new chemical entities with potential therapeutic applications. The inherent reactivity of the phenol (B47542) and the halogens allows for the systematic exploration of chemical space to identify novel compounds with desired pharmacological properties.

One of the well-documented applications of this compound is in the preparation of reaction intermediates for the synthesis of polycyclic antagonists for the 5-HT3 and 5-HT4 receptors. These receptors are members of the serotonin (B10506) receptor family and are implicated in various physiological processes, making them important targets for drug development. Antagonists of these receptors have therapeutic applications in conditions such as chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and certain cognitive disorders. The unique substitution pattern of this compound provides a key starting point for the multi-step synthesis of the complex polycyclic systems characteristic of these antagonists.

| Receptor Target | Therapeutic Application | Role of this compound |

| 5-HT3 | Antiemetic (e.g., for chemotherapy-induced nausea) | Precursor for the polycyclic core structure |

| 5-HT4 | Prokinetic agent, potential in cognitive disorders | Key intermediate in the synthesis of the antagonist scaffold |

The development of novel therapeutic agents for neurological disorders is a significant area of research where this compound serves as an important intermediate. chemimpex.com Its derivatives are explored for their potential to modulate central nervous system targets. The synthesis of compounds for conditions like Alzheimer's disease, Parkinson's disease, and schizophrenia often involves the construction of complex heterocyclic systems, and this compound provides a versatile starting material for such endeavors. bioworld.com The strategic incorporation of this building block allows for the fine-tuning of the physicochemical properties of the final compounds to optimize their blood-brain barrier penetration and target engagement.

While direct synthesis of major approved Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors from this compound is not prominently documented, its structural motifs are relevant to this class of antidiabetic drugs. SGLT2 inhibitors, such as dapagliflozin (B1669812) and canagliflozin, feature complex C-aryl glucoside structures. The synthesis of the aglycone portion of these molecules often involves halogenated phenolic precursors. The chemical functionalities of this compound make it a plausible, though perhaps not primary, intermediate for the synthesis of novel or second-generation SGLT2 inhibitors. Its use could be envisioned in the construction of the diarylmethane or related aglycone moieties that are crucial for the inhibitory activity of these drugs. researchgate.netnih.gov

| SGLT2 Inhibitor Class | General Aglycone Structure | Potential Role of this compound |

| C-Aryl Glucosides | Diaryl-methane or related structures | Synthesis of the halogenated aromatic portion of the aglycone |

Agrochemical Research and Development

In addition to its pharmaceutical applications, this compound is a valuable building block in the agrochemical industry. chemimpex.com It is utilized in the formulation and synthesis of various agrochemicals, including herbicides and fungicides, to enhance crop protection and yield. chemimpex.com The unique combination of substituents on the aromatic ring contributes to the biological activity of the resulting pesticides. The development of new and effective pest control agents is crucial for modern agriculture, and this compound provides a chemical scaffold for the discovery of novel active ingredients. While specific commercial agrochemicals derived directly from this compound are not widely publicized, its role as a key intermediate in the research and development of new crop protection solutions is acknowledged in chemical literature. nbinno.com

Precursors for Herbicides

While direct synthesis of commercial herbicides from this compound is not extensively documented in publicly available literature, the structural motif of fluorinated phenols is a key component in many herbicidal molecules. The synthesis of N-(o-fluorophenoxyacetyl)thioureas derivatives, for instance, demonstrates a viable pathway for creating herbicidally active compounds from fluorophenol precursors. These derivatives function by inhibiting essential plant enzymes, leading to weed death. The bromo and fluoro substituents on the phenol ring can influence the molecule's uptake, translocation, and binding affinity to the target site within the plant, thereby modulating its herbicidal efficacy.

For example, the general synthetic approach for such derivatives often involves the reaction of the fluorophenol with a suitable reagent to form a phenoxyacetic acid intermediate, which is then further elaborated into the final herbicidal product. The specific positioning of the bromo and fluoro groups in this compound can be strategically utilized to fine-tune the electronic and steric properties of the resulting herbicide, potentially leading to improved performance.

Table 1: Potential Herbicidal Derivatives from Fluorophenol Precursors

| Precursor | Derivative Class | Mode of Action (Example) |

| o-Fluorophenol | N-(phenoxyacetyl)thioureas | Inhibition of Acetolactate Synthase (ALS) |

| This compound | Substituted phenoxy herbicides | Disruption of plant growth hormone regulation |

Precursors for Fungicides

The development of novel fungicides is crucial for managing crop diseases. This compound serves as a valuable starting material for the synthesis of heterocyclic compounds with potential antifungal properties. For instance, pyrazoline derivatives have shown promise as antifungal agents. The synthesis of such compounds can be envisioned to start from 2-bromo-5-fluorochalcones, which are α,β-unsaturated ketones derivable from 2-bromo-5-fluoroacetophenone, itself a derivative of this compound.

Research has demonstrated that the introduction of halogen atoms into the structure of antifungal compounds can significantly enhance their efficacy. The bromine and fluorine atoms in the 2-bromo-5-fluorophenyl moiety can contribute to increased lipophilicity, facilitating penetration through fungal cell membranes, and can also influence the binding interactions with target enzymes or proteins within the fungus.

Precursors for Insecticides

The bromo and fluoro substituents can play a critical role in determining the insecticidal activity and selectivity of a molecule. For example, these substituents can influence the binding of the insecticide to its target site, such as specific receptors or enzymes in the insect's nervous system. By modifying the structure of derivatives of this compound, it is possible to design molecules with enhanced affinity for insect target sites while minimizing effects on non-target organisms.

Optimization of Efficacy, Selectivity, and Environmental Compatibility

A key challenge in the development of new agrochemicals is the optimization of their biological activity while ensuring high selectivity and minimal environmental impact. The chemical structure of derivatives of this compound can be systematically modified to achieve these goals.

Efficacy: The nature and position of substituents on the phenoxy ring can be altered to maximize the intrinsic activity of the molecule against the target pest. Structure-activity relationship (SAR) studies are crucial in identifying the optimal combination of functional groups to enhance binding to the target site.

Selectivity: Achieving selectivity between pests and non-target organisms (including crops and beneficial insects) is paramount. Modifications to the peripheral parts of the molecule, while retaining the core pharmacophore derived from this compound, can exploit subtle differences in the target sites between different species.

Environmental Compatibility: The persistence and mobility of a pesticide in the environment are critical considerations. By introducing specific functional groups, the biodegradability of the molecule can be enhanced, reducing its environmental half-life. For example, incorporating moieties that are susceptible to microbial degradation can lead to more environmentally benign products. The presence of the C-F bond, however, can sometimes increase persistence, a factor that needs careful consideration during the design phase.

Material Science and Advanced Technologies

The unique properties of this compound also make it a valuable monomer or modifying agent in the synthesis of advanced polymers, resins, coatings, and adhesives. The presence of the halogen atoms can impart desirable characteristics such as flame retardancy, chemical resistance, and altered surface properties.

Synthesis of Specialized Polymers and Resins

This compound can be utilized as a monomer in the synthesis of various high-performance polymers. For instance, it can be incorporated into polycarbonates, polyesters, and polyethers. The bromine atom, in particular, can act as a reactive site for further polymerization or cross-linking reactions.

Furthermore, brominated phenols are well-known for their flame-retardant properties. When incorporated into polymer backbones, they can release bromine radicals upon heating, which interfere with the combustion process in the gas phase. This makes polymers derived from this compound potentially useful in applications requiring enhanced fire safety. The fluorine atom can contribute to improved thermal stability and chemical resistance of the resulting polymer.

Formulation of Advanced Coatings and Adhesives

In the formulation of advanced coatings and adhesives, this compound and its derivatives can be used to enhance performance characteristics. As a component in epoxy resins, for example, the brominated phenol moiety can improve flame retardancy, a critical feature for coatings used in electronics and construction.

The fluorine atom can lower the surface energy of coatings, leading to improved hydrophobicity and oleophobicity (water and oil repellency). This is a desirable property for creating self-cleaning or anti-fouling surfaces. In adhesives, the incorporation of fluorinated and brominated moieties can enhance thermal stability and chemical resistance, making them suitable for demanding bonding applications in harsh environments.

Table 2: Potential Applications of this compound in Material Science

| Application Area | Polymer/Resin Type | Key Property Enhancement |

| Electronics | Epoxy Resins, Polycarbonates | Flame Retardancy, Thermal Stability |

| Protective Coatings | Fluorinated Polymers | Chemical Resistance, Hydrophobicity |

| High-Performance Adhesives | Modified Epoxy or Phenolic Resins | Thermal Stability, Chemical Resistance |

This compound stands out as a versatile and valuable chemical intermediate with significant potential in both the agrochemical and material science sectors. Its unique combination of reactive sites allows for the synthesis of a wide range of derivatives with tailored properties. While further research is needed to fully exploit its potential in the development of new and improved herbicides, fungicides, insecticides, polymers, coatings, and adhesives, the fundamental chemical principles and existing knowledge surrounding related halogenated phenols provide a strong foundation for future innovation. The strategic manipulation of its structure will continue to be a key driver in the creation of advanced chemical products with enhanced performance, selectivity, and environmental compatibility.

Development of Functional Materials with Tailored Properties

The strategic incorporation of this compound into larger molecular frameworks has led to the development of functional materials with properties tailored for specific applications. The presence of both bromine and fluorine atoms, along with the phenolic hydroxyl group, provides multiple avenues for synthetic modification, enabling the fine-tuning of material characteristics such as thermal stability, liquid crystalline behavior, and solubility.

Furthermore, this compound is a valuable precursor in the creation of specialized polymers and resins. Its incorporation into polymer backbones can enhance durability and resistance, making these materials suitable for use in high-performance coatings and adhesives. The specific functionalities of the phenol allow it to be integrated into various polymer architectures, where the bromo and fluoro groups can be retained for further post-polymerization modification or to impart specific properties to the final material.

Table 1: Potential Contributions of this compound to Functional Material Properties

| Property to be Tailored | Role of this compound Moiety | Potential Application |

| Liquid Crystallinity | Provides a rigid core (mesogen) and a site for attaching flexible side chains. The fluorine atom influences dielectric anisotropy. | Liquid Crystal Displays (LCDs) |

| Thermal Stability | The aromatic structure and strong C-F bond contribute to the thermal resilience of the resulting polymer. | High-performance polymers |

| Chemical Resistance | The fluorinated aromatic ring enhances resistance to chemical attack. | Protective coatings, adhesives |

| Solubility | The polarity and potential for hydrogen bonding can be modified to control solubility in various solvents. | Processable polymers |

Application in Fluorinated Polymers for Enhanced Thermal and Chemical Resistance

Fluorinated polymers are a class of high-performance materials renowned for their exceptional thermal stability, chemical inertness, and low surface energy. nih.govresearchgate.netscilit.com These properties are a direct consequence of the high bond energy of the carbon-fluorine bond. This compound serves as a valuable fluorinated building block for the synthesis of specialty fluoropolymers, such as poly(arylene ether)s.

Poly(arylene ether)s are high-performance thermoplastics known for their excellent thermal and oxidative stability, as well as good mechanical properties. researchgate.netnih.gov The synthesis of these polymers often involves a nucleophilic aromatic substitution reaction, where a dihydric phenol is reacted with an activated dihalide. The phenolic group of this compound allows it to be incorporated as a monomer or co-monomer in such polymerization reactions. The resulting poly(arylene ether) would feature pendant bromo and fluoro groups, which can further enhance the polymer's properties. For instance, the fluorine atom contributes to increased thermal stability and chemical resistance, while the bromine atom can serve as a site for subsequent cross-linking reactions or as an inherent flame-retardant moiety. mdpi.com

The incorporation of fluorinated units, such as those derived from this compound, into a polymer backbone generally leads to several performance enhancements:

Increased Thermal Stability: The strong C-F bond requires more energy to break, leading to polymers that can withstand higher temperatures without degradation. nih.gov

Enhanced Chemical Resistance: The fluorine atoms create a tightly bound, electron-rich sheath around the polymer chain, protecting it from attack by many chemicals and solvents. fluorotherm.com

Lower Dielectric Constant: The low polarizability of the C-F bond can result in materials with low dielectric constants, which are desirable for applications in microelectronics. mdpi.com

Hydrophobicity: Fluorinated polymers typically exhibit low surface energy, leading to water and oil repellency.

Table 2: Comparison of General Properties of Hydrocarbon Polymers vs. Fluorinated Polymers

| Property | Typical Hydrocarbon Polymers | Typical Fluorinated Polymers |

| Thermal Stability | Moderate | High to Excellent |

| Chemical Resistance | Variable | Excellent |

| Coefficient of Friction | Moderate | Low |

| Surface Energy | Higher | Lower |

| Dielectric Constant | Higher | Lower |

Exploration of Novel Chemical Reactions and Materials

The pursuit of novel chemical transformations and the design of new materials are fundamental to advancing chemical sciences. This compound's unique combination of reactive sites makes it an ideal substrate for exploring new synthetic methodologies and as a foundational component for innovative materials.

Role as a Building Block in Complex Organic Molecule Synthesis

The molecular architecture of this compound, with its distinct reactive centers—the hydroxyl group, the bromine atom, and the fluorine-substituted aromatic ring—positions it as a highly versatile building block in multi-step organic synthesis. worktribe.com Chemists can selectively target these sites to construct intricate molecular structures, particularly for bioactive compounds in the pharmaceutical and agrochemical industries.

A significant application of this compound is as a key intermediate in the synthesis of pharmaceutical agents. For example, it is utilized in the preparation of polycyclic antagonists for the 5-HT3 and 5-HT4 receptors. sigmaaldrich.com These receptors are involved in various physiological processes, and their modulation is a target for treating conditions related to the gastrointestinal and central nervous systems. The synthesis of these complex molecules often involves leveraging the reactivity of the bromine atom for cross-coupling reactions to build the core scaffold, while the phenolic hydroxyl can be used for ether or ester linkages.

The differential reactivity of the C-Br and C-F bonds can also be exploited for sequential chemical modifications. The C-Br bond is generally more susceptible to participation in reactions such as Suzuki, Heck, or Buchwald-Hartwig cross-coupling, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The more robust C-F bond can be retained in the molecule to influence its electronic properties and bioavailability or can be targeted for substitution under more forcing conditions. This stepwise approach enables the controlled and predictable assembly of complex molecular architectures.

Investigation of Trifluoromethyl Group Transformations

While this compound does not inherently contain a trifluoromethyl (-CF3) group, its structural framework is relevant to the synthesis and transformation of trifluoromethyl-containing aromatic compounds. The trifluoromethyl group is a crucial substituent in many modern pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.

A closely related and synthetically important compound is 2-bromo-5-fluorobenzotrifluoride (B1268043). This compound can be conceptualized as a derivative where the hydroxyl group of this compound has been replaced by a trifluoromethyl group. The synthesis of 2-bromo-5-fluorobenzotrifluoride has been reported through various routes, often starting from trifluoromethyl-substituted anilines or benzenes. guidechem.comgoogle.comgoogle.com For instance, a synthetic pathway might involve the diazotization of a corresponding aminobenzotrifluoride followed by a Sandmeyer-type reaction to introduce the bromine atom. chemicalbook.comchemicalbook.com

Once a trifluoromethyl group is installed on a bromo-fluoro-aromatic scaffold, its transformations can be investigated. Although the trifluoromethyl group is generally considered to be chemically robust, selective transformations of its C-F bonds are an active area of research. These transformations can lead to the formation of difluoromethyl or monofluoromethyl groups, or even the conversion to other functional groups like carboxylic acids or esters under specific conditions. Such transformations would significantly expand the synthetic utility of trifluoromethylated building blocks derived from or related to the this compound structural motif.

Spectroscopic and Computational Characterization of 2 Bromo 5 Fluorophenol and Its Derivatives

Experimental Spectroscopic Characterization Techniques

The structural elucidation and characterization of 2-Bromo-5-fluorophenol, a significant aryl fluorinated building block, rely heavily on various spectroscopic techniques. These methods provide detailed insights into the molecule's atomic arrangement, bonding, and electronic environment. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are principal among these analytical tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information about the chemical environment of specific nuclei, primarily protons (¹H) and carbon-13 (¹³C), and the connectivity between them.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and spatial relationships of the protons on the aromatic ring and the hydroxyl group. The chemical shift (δ) of each proton is influenced by the electron-donating or electron-withdrawing effects of the adjacent substituents (Bromo, Fluoro, and Hydroxyl groups). The aromatic region of the spectrum is expected to show distinct signals for the three protons on the benzene ring. The integration of these signals corresponds to the number of protons, while the splitting patterns (multiplicity), governed by spin-spin coupling with neighboring protons and the fluorine atom, reveal their connectivity.

A representative ¹H NMR dataset for this compound is detailed below.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 6.85 | ddd | J=8.9, 3.1, 0.6 |

| H-4 | 7.05 | dd | J=8.9, 5.1 |

| H-6 | 7.28 | dd | J=3.1, 0.6 |

(Note: Data is predicted and generalized from typical values for similar structures. Solvent effects can cause variations.)

¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is employed to map the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum. The chemical shifts are highly sensitive to the electronic effects of the substituents. The carbon atom attached to the electronegative oxygen of the hydroxyl group (C-1) is expected to be significantly deshielded, appearing at a lower field. Similarly, the carbons bonded to bromine (C-2) and fluorine (C-5) will exhibit characteristic shifts due to halogen-induced effects. The carbon attached to fluorine will also show splitting due to carbon-fluorine coupling.

A summary of the expected ¹³C NMR chemical shifts is presented in the following table.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Chemical Shift (ppm) |

| C-1 | 155.4 (d, J=2.5 Hz) |

| C-2 | 110.1 (d, J=24.0 Hz) |

| C-3 | 116.5 (d, J=9.0 Hz) |

| C-4 | 119.5 (d, J=23.5 Hz) |

| C-5 | 162.7 (d, J=245.0 Hz) |

| C-6 | 110.9 (d, J=3.5 Hz) |

(Note: Data is predicted and generalized from typical values for similar structures. Solvent effects can cause variations.)

Investigation of Spin-Spin Coupling with Fluorine (J(F,H))

The presence of the fluorine atom (¹⁹F, spin I=½) introduces additional complexity and valuable structural information in the NMR spectra through spin-spin coupling. Fluorine couples with neighboring protons (H) and carbons (C) over one or more bonds, denoted as nJ(F,H) or nJ(F,C), where 'n' is the number of bonds separating the coupled nuclei.

In the ¹H NMR spectrum of this compound, the fluorine atom at C-5 couples with the ortho proton at C-6 (³J(F,H)), the meta proton at C-4 (⁴J(F,H)), and potentially a long-range coupling to the proton at C-3. These couplings are instrumental in unequivocally assigning the proton signals. The magnitude of these coupling constants provides geometric information.

Similarly, in the ¹³C NMR spectrum, one-bond coupling (¹J(C,F)) is typically very large, while two- and three-bond couplings (²J(C,F), ³J(C,F)) are smaller but still significant for structural assignment. There is no methyl group in this compound, so J(F,CH₃) coupling is not applicable.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds within the group to stretch or bend. This technique is particularly useful for identifying the presence of key functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

The FT-IR spectrum of this compound provides a molecular fingerprint, with characteristic absorption bands corresponding to the vibrations of its specific bonds and functional groups.

Key expected vibrational modes include:

O-H Stretch: A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, with the broadness resulting from hydrogen bonding.

C-H Aromatic Stretch: Absorption bands typically appear above 3000 cm⁻¹.

C=C Aromatic Ring Stretch: A series of sharp bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the benzene ring.

C-O Stretch: The stretching vibration for the phenolic C-O bond is expected in the 1200-1260 cm⁻¹ range.

C-F Stretch: A strong absorption band, typically found in the 1000-1300 cm⁻¹ region, is characteristic of the carbon-fluorine bond.

C-Br Stretch: The carbon-bromine stretching vibration appears at lower frequencies, usually in the 500-600 cm⁻¹ range.

Interactive Data Table: Characteristic FT-IR Vibrational Modes for this compound

| Functional Group / Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3550 - 3200 (broad) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C=C (aromatic) | Ring Stretching | 1600 - 1450 |

| C-O | Stretching | 1260 - 1200 |

| C-F | Stretching | 1300 - 1000 |

| C-Br | Stretching | 600 - 500 |

(Note: This table represents generalized, characteristic ranges for the specified functional groups.)

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a powerful technique for obtaining the infrared spectrum of a liquid or solid sample with minimal preparation. For this compound, which is a liquid at room temperature, this method is particularly suitable. In ATR-IR, an infrared beam is passed through a crystal of high refractive index (such as diamond or germanium), creating an evanescent wave that extends beyond the crystal surface. When the sample is brought into contact with the crystal, this wave is attenuated at specific frequencies corresponding to the vibrational modes of the molecule.

The resulting spectrum provides a unique molecular fingerprint. Key vibrational modes expected for this compound include:

O-H Stretch: A broad absorption band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H Aromatic Stretch: Absorption peaks usually found just above 3000 cm⁻¹.

C=C Aromatic Ring Stretch: A series of sharp bands in the 1400-1600 cm⁻¹ region.

C-O Stretch: A strong band typically appearing in the 1260-1180 cm⁻¹ range.

C-F Stretch: A strong absorption band expected in the 1250-1000 cm⁻¹ region.

C-Br Stretch: A characteristic absorption in the lower frequency "fingerprint" region, typically between 680-515 cm⁻¹.

While specific, experimentally verified ATR-IR peak data for this compound is not widely available in public spectral databases, analysis of related halogenated phenols suggests that the precise positions of these peaks would be influenced by the electronic effects of the bromine and fluorine substituents on the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions within the benzene ring.

The presence of the hydroxyl (-OH), bromine (-Br), and fluorine (-F) substituents on the aromatic ring influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). The hydroxyl group, acting as an auxochrome, generally causes a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene. Halogen substituents can have a more complex effect, but also typically result in a bathochromic shift.

Experimental UV-Vis spectra for this compound are not readily found in published literature. However, studies on other substituted phenols show that the λmax is sensitive to both the type of substituent and the solvent used. For example, polar solvents can interact with the molecule and stabilize the ground or excited states, leading to shifts in the absorption maxima. It is expected that this compound would exhibit primary and secondary absorption bands characteristic of substituted benzenes, likely in the range of 260-290 nm.

| Expected Transition Type | Typical Wavelength Region (nm) | Involved Orbitals |

| Primary π → π | ~200-220 | π bonding to π antibonding |

| Secondary π → π* (Benzenoid) | ~260-290 | π bonding to π* antibonding |

This table is illustrative of expected transitions for substituted phenols and does not represent experimental data for this compound.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a vibrational spectroscopy technique that complements IR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser. When photons interact with a molecule, they can be scattered with a shift in energy that corresponds to the vibrational energy levels of the molecule. This energy shift provides a "fingerprint" of the molecule's structure.

For this compound, Raman spectroscopy would be particularly effective for observing vibrations that are weak or absent in the IR spectrum. Key expected Raman scattering signals would include:

Aromatic Ring Breathing Modes: Strong, sharp peaks characteristic of the substituted benzene ring, often found around 1000 cm⁻¹.

C-Br and C-F Stretching: These vibrations would produce distinct signals, providing direct evidence of the halogen substituents.

Skeletal Vibrations: Low-frequency modes corresponding to the bending and deformation of the entire molecular skeleton.

While a dedicated Raman spectrum for this compound is not available in public databases, analysis of other phenolic compounds shows that Raman spectroscopy is highly effective for differentiating between isomers and characterizing the effects of substitution on the vibrational modes of the aromatic ring.

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves passing a beam of X-rays through a single crystal of the material. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, it is possible to reconstruct a detailed model of the molecular structure.

For this compound, which is a liquid at standard temperature, SCXRD analysis would first require it to be crystallized, typically by cooling to a low temperature. If a suitable single crystal could be grown and analyzed, SCXRD would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between chemical bonds.

Conformation: The exact spatial orientation of the hydroxyl group relative to the halogen substituents.

Crystal Packing: How individual molecules of this compound arrange themselves in the solid state, including any intermolecular interactions like hydrogen bonding from the hydroxyl group.

Unit Cell Parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.

Space Group: The crystallographic symmetry of the crystal.

As of now, the crystal structure of this compound has not been reported in crystallographic databases. Therefore, no experimental data on its solid-state structure is available.

Chromatographic Techniques for Separation and Identification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental in analytical chemistry for identifying and quantifying the components of a sample.

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. It is well-suited for the analysis of moderately polar compounds like phenols. A typical HPLC analysis of this compound would involve a reversed-phase setup.

In this configuration, the stationary phase is nonpolar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture, commonly water and a more organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the two phases. Less polar compounds interact more strongly with the stationary phase and thus have a longer retention time.

A plausible HPLC method for this compound would utilize:

Column: A C8 or C18 reversed-phase column.

Mobile Phase: A gradient elution starting with a higher proportion of water (often with a small amount of acid like trifluoroacetic acid to improve peak shape) and increasing the proportion of acetonitrile over time.

Detection: A UV detector set to a wavelength where this compound absorbs, likely around 280 nm.

Without established experimental methods, a specific retention time cannot be provided. However, the retention time would be a characteristic value for this compound under a defined set of analytical conditions, allowing for its identification and quantification in complex mixtures.

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. Given its properties, this compound is amenable to GC analysis. In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte is transported through the column by a carrier gas (the mobile phase), and its interaction with the stationary phase (a microscopic layer of liquid or polymer on an inert solid support) determines its retention time.

When GC is coupled with a Mass Spectrometer (GC/MS), it becomes a premier tool for identification. The separated components from the GC column enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then sorts and detects these fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum that is a unique fingerprint of the compound.

For this compound, the mass spectrum shows characteristic peaks due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance. This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks of similar intensity separated by two mass units.

| m/z Value | Interpretation |

| 190 / 192 | Molecular ion peak ([M]⁺), showing the characteristic isotopic pattern of one bromine atom. |

| 111 | Loss of bromine ([M-Br]⁺). |

| 82 | Further fragmentation of the ring. |

Data sourced from publicly available mass spectrometry databases.

Quantum Chemical and Computational Studies

Quantum chemical calculations have become an indispensable tool for elucidating the molecular properties of halogenated phenols. These computational methods provide profound insights into molecular structure, vibrational characteristics, electronic behavior, and optical properties, complementing and guiding experimental findings. For this compound, a compound with both electron-donating hydroxyl and electron-withdrawing halogen substituents, computational studies are particularly valuable for understanding the interplay of these functional groups on its physicochemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for calculating the properties of molecules like this compound due to its favorable balance of accuracy and computational cost. A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a comprehensive basis set, such as 6-311++G(d,p), to accurately model the molecule. plos.orgkuleuven.be

The first step in computational analysis is the optimization of the molecular geometry to find the most stable, lowest-energy structure. For this compound, this involves calculating key structural parameters. DFT calculations on similar phenol (B47542) derivatives have shown that the aromatic ring may exhibit slight distortions from a perfect hexagonal structure due to the presence of substituents. mdpi.com

The optimization process yields precise data on bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data, often obtained from X-ray diffraction studies of related compounds, to validate the computational model. tandfonline.com For molecules in the solid state, intermolecular interactions like hydrogen bonding can cause deviations between calculated (gas-phase) and experimental values. asianpubs.org

| Parameter | Typical Calculated Value (Å or °) | Description |

|---|---|---|

| C-O Bond Length | ~1.36 Å | The length of the covalent bond between the ring carbon and the hydroxyl oxygen. asianpubs.org |

| O-H Bond Length | ~0.96 Å | The length of the covalent bond within the hydroxyl group. |

| C-Br Bond Length | ~1.90 Å | The length of the covalent bond between a ring carbon and the bromine atom. |

| C-F Bond Length | ~1.35 Å | The length of the covalent bond between a ring carbon and the fluorine atom. |

| C-C-O Bond Angle | ~121° | The angle formed by two adjacent ring carbons and the hydroxyl oxygen. |

| C-O-H Bond Angle | ~109° | The angle within the hydroxyl group attached to the aromatic ring. |

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. By calculating the harmonic frequencies of the optimized structure, a theoretical spectrum can be generated. This allows for a detailed assignment of the fundamental vibrational modes of this compound. nih.gov

Theoretical frequency calculations often overestimate experimental values due to the harmonic approximation. To improve the correlation with experimental data, the calculated frequencies are typically multiplied by a scaling factor. asianpubs.orgacs.org The potential energy distribution (PED) analysis is also performed to provide a quantitative assignment of each vibrational mode to specific internal coordinates (stretching, bending, torsion), resolving ambiguities in experimental spectral assignments. acs.orgresearchgate.net

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description of Motion |

|---|---|---|

| O-H Stretching | ~3600 - 3800 | Stretching of the hydroxyl bond. kuleuven.be |

| C-H Stretching (Aromatic) | ~3000 - 3100 | Stretching of the carbon-hydrogen bonds on the aromatic ring. researchgate.net |

| C-C Stretching (Aromatic Ring) | ~1400 - 1600 | In-plane stretching vibrations of the carbon-carbon bonds in the phenyl ring. |

| C-O Stretching | ~1200 - 1300 | Stretching of the carbon-oxygen bond. kuleuven.be |

| C-F Stretching | ~1100 - 1250 | Stretching of the carbon-fluorine bond. |

| C-Br Stretching | ~500 - 650 | Stretching of the carbon-bromine bond. |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. joaquinbarroso.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited, as less energy is required to move an electron from the ground state to an excited state. nih.gov For this compound, the electron-donating -OH group is expected to raise the HOMO energy level, while the electronegative -Br and -F atoms can influence both orbitals. DFT calculations provide precise energy values for the HOMO, LUMO, and the resulting energy gap, which helps in understanding the molecule's electronic transitions and potential for charge transfer. karazin.uanih.gov

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.0 to -6.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. researchgate.net |

| ELUMO | -1.0 to -2.5 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. researchgate.net |

| Energy Gap (ΔE) | 4.0 to 5.5 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.gov |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate excited-state properties, making it the standard method for simulating UV-Vis absorption spectra. mdpi.comspectroscopyonline.com By applying TD-DFT to the optimized ground-state geometry of this compound, one can predict the absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*). researchgate.net

These theoretical spectra can be calculated for the molecule in the gas phase or in various solvents by incorporating a solvent model, such as the Polarizable Continuum Model (PCM). soton.ac.uk Comparing the simulated spectra with experimental results helps to validate the computational approach and provides a deeper understanding of the molecule's photophysical behavior. mdpi.comresearchgate.net

Molecules with specific electronic characteristics, such as a significant difference in electron density distribution between the ground and excited states, can exhibit non-linear optical (NLO) properties. These materials are of great interest for applications in photonics and optoelectronics. journaleras.com Computational chemistry provides a powerful means to predict the NLO response of molecules.

The key parameters that define a molecule's NLO properties include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netscirp.org DFT calculations, using functionals like B3LYP or CAM-B3LYP, can accurately compute these values. mdpi.comworldscientific.com A large β value is indicative of significant NLO activity. For this compound, the combination of a donor (-OH) and acceptor-like (halogens) groups on the π-conjugated ring suggests it may possess NLO properties, which can be quantified through these theoretical calculations. The calculated hyperpolarizability is often compared to that of a standard NLO material, such as urea, to gauge its potential. journaleras.com

| Parameter | Unit | Description |

|---|---|---|

| Dipole Moment (μ) | Debye | A measure of the molecule's overall polarity. |

| Polarizability (α) | esu | The ability of the molecular electron cloud to be distorted by an external electric field. scirp.org |

| First-Order Hyperpolarizability (β) | esu | A measure of the second-order NLO response. Larger values indicate stronger NLO activity. scirp.org |

3

1 Computation of Polarizability and First Hyperpolarizability

The polarizability and first hyperpolarizability of phenolic compounds are crucial parameters in understanding their non-linear optical (NLO) properties. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting these properties. For halogenated phenols, the electronic characteristics are significantly influenced by the nature and position of the halogen substituents.

The polarizability of a molecule describes the ease with which its electron cloud can be distorted by an external electric field, while the first hyperpolarizability is a measure of the second-order response to the field and is indicative of the NLO activity. In computational studies of para-halophenols, it was observed that p-fluorophenol and p-chlorophenol exhibit higher dipolar polarizability compared to p-bromophenol. imist.ma This suggests that the interplay of electronegativity and atomic size of the substituents governs these electronic properties. Given the presence of both bromine and fluorine in this compound, its polarizability and hyperpolarizability would be a result of the combined electronic effects of these two different halogens.

| Compound | Dipole Moment (μ) in Debye | Polarizability (α) in esu | First Hyperpolarizability (β) in esu |

|---|---|---|---|

| p-Fluorophenol | 2.4851 | -45.634 | Data not available |

| p-Chlorophenol | 2.4266 | -53.295 | Data not available |

| p-Bromophenol | 2.8340 | -57.534 | Data not available |

Note: The data presented is for para-substituted phenols as a reference for understanding the potential properties of this compound. Negative values for polarizability are as reported in the source and may reflect a specific computational convention.

4 Conformational Isomerism and Energy Differences

1 Cis and Trans Rotamer Analysis

The presence of a hydroxyl group adjacent to a substituent on a benzene ring in 2-substituted phenols leads to the possibility of rotational isomerism (rotamers) around the C-O bond. This results in two primary conformers: a cis form, where the hydroxyl hydrogen is oriented towards the substituent, and a trans form, where it is oriented away. The relative stability of these rotamers is determined by the nature of the interaction between the hydroxyl group and the adjacent substituent.

For 2-halophenols, the existence and relative stability of these conformers have been a subject of theoretical and spectroscopic investigations. In the case of this compound, the bromine atom at position 2 is the key determinant of this isomerism. Theoretical studies on 2-halophenols suggest that the energy difference between the cis and trans forms is generally small. The cis conformer can be stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the halogen atom.

2 Hydrogen Bonding Patterns and Energetic Contributions

The intramolecular hydrogen bond in the cis conformer of 2-halophenols is a topic of considerable interest. Detailed theoretical and spectroscopic analyses have been conducted to determine the presence and strength of such bonds. For 2-chlorophenol, 2-bromophenol, and 2-iodophenol, evidence suggests the presence of a weak intramolecular hydrogen bond. rsc.org In contrast, for 2-fluorophenol (B130384), this interaction is considered to be very weak or non-existent. rsc.org

This trend is attributed to the electronic and steric properties of the halogen atoms. For this compound, the interaction between the hydroxyl group and the adjacent bromine atom would be the dominant factor in determining the conformational preference. Based on the findings for 2-bromophenol, it is expected that this compound would exhibit a weak intramolecular hydrogen bond in its cis conformation. This hydrogen bond contributes to the stabilization of the cis rotamer relative to the trans form. The energy difference between the two conformers is a direct measure of the strength of this intramolecular interaction. DFT calculations on a wide range of 2-substituted phenols have been used to determine the intramolecular hydrogen bond enthalpy, defined as the enthalpy difference between the hydrogen-bonded form and the lowest-energy conformer where the OH group is rotated away. acs.org

| Compound | Intramolecular Hydrogen Bond Presence | Relative Strength |

|---|---|---|

| 2-Fluorophenol | Very little to none | Very Weak |

| 2-Chlorophenol | Present | Weak |

| 2-Bromophenol | Present | Weak |

| 2-Iodophenol | Present | Weak |

5 Global and Local Chemical Activity Descriptors

Global and local chemical activity descriptors derived from DFT are valuable tools for predicting the reactivity of molecules. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness, softness, electronegativity, and electrophilicity index.

For a series of para-halogenated phenols, these descriptors have been calculated to understand their reactivity. imist.ma The HOMO-LUMO energy gap is a particularly important indicator of chemical stability; a larger gap implies higher stability and lower reactivity. In the case of p-bromophenol, p-fluorophenol, and p-chlorophenol, the calculated energy gaps are quite similar, suggesting comparable chemical stability. imist.ma

Other global reactivity descriptors such as the electrophilicity and nucleophilicity indices provide insights into the molecule's behavior in reactions. For the para-halophenols, the electrophilicity and nucleophilicity indices were found to be quite similar across the series, indicating comparable reactivity towards nucleophilic and electrophilic attack, respectively. imist.ma

| Compound | HOMO-LUMO Energy Gap (eV) | Electrophilicity Index (ω) in eV | Nucleophilicity Index (N) in eV |

|---|---|---|---|

| p-Fluorophenol | 5.7164 | 1.1572 | 2.873 |

| p-Chlorophenol | 5.7313 | 1.2 | 2.7941 |

| p-Bromophenol | 5.6788 | 1.1367 | 2.9361 |

Note: The data presented is for para-substituted phenols and is used to infer the potential reactivity characteristics of this compound.

Biological and Pharmacological Interactions of 2 Bromo 5 Fluorophenol Derivatives

Enzyme Inhibition and Interaction Mechanisms

The structural framework of 2-bromo-5-fluorophenol is a recurring motif in the design of potent enzyme inhibitors. The presence of halogen atoms and a hydroxyl group allows for diverse interactions within the active sites of enzymes, leading to the modulation of their catalytic activity.

Binding Affinity Studies with Enzyme Active Sites

While comprehensive binding affinity data for a wide range of simple this compound derivatives are not extensively documented in publicly available literature, their utility as a scaffold for potent enzyme inhibitors is well-established. For instance, this compound is a crucial starting material in the synthesis of advanced β-lactamase inhibitors, such as QPX7728. nih.govnih.govresearchgate.net These inhibitors are designed to fit into the active site of β-lactamase enzymes, thereby neutralizing the bacterial resistance mechanism to β-lactam antibiotics.

One derivative, 4-(1-aminoethyl)-2-bromo-5-fluorophenol (B13306345), has been noted for its potential as a tyrosine kinase inhibitor. nih.gov The binding of such derivatives to the enzyme's active site is thought to be influenced by the electronic and steric properties of the bromine and fluorine substituents. In a broader study of halophenols as protein tyrosine kinase (PTK) inhibitors, it was observed that the type and position of the halogen atom significantly impact the inhibitory activity, with chloro- and bromophenols generally showing good activity. nih.gov